N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 215368-41-5
VCID: VC11885575
InChI: InChI=1S/C14H19N3OS/c1-8(18)16-12-10(7-15)9-6-13(2,3)17-14(4,5)11(9)19-12/h17H,6H2,1-5H3,(H,16,18)
SMILES: CC(=O)NC1=C(C2=C(S1)C(NC(C2)(C)C)(C)C)C#N
Molecular Formula: C14H19N3OS
Molecular Weight: 277.39 g/mol

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide

CAS No.: 215368-41-5

VCID: VC11885575

Molecular Formula: C14H19N3OS

Molecular Weight: 277.39 g/mol

* For research use only. Not for human or veterinary use.

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide - 215368-41-5

Description

Synthesis and Characterization

The synthesis of compounds with similar structures often involves multi-step reactions using commercially available reagents. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure.

Biological Activities

While specific biological activities of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide are not detailed in the literature, compounds with similar thieno[2,3-c]pyridine moieties have shown potential in various therapeutic areas, including anticancer and antimicrobial activities.

Research Findings and Potential Applications

Given the lack of direct research on this compound, potential applications can be inferred from related compounds. Thienopyridines, for example, have been explored as antiplatelet agents due to their ability to inhibit the P2Y12 ADP receptor, which is crucial in preventing cardiovascular events .

Table: Potential Biological Activities of Related Compounds

Compound TypeBiological ActivityPotential Application
ThienopyridinesAntiplatelet activityCardiovascular diseases
Thieno[2,3-c]pyridinesAnticancer, antimicrobialCancer, infections
CAS No. 215368-41-5
Product Name N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide
Molecular Formula C14H19N3OS
Molecular Weight 277.39 g/mol
IUPAC Name N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)acetamide
Standard InChI InChI=1S/C14H19N3OS/c1-8(18)16-12-10(7-15)9-6-13(2,3)17-14(4,5)11(9)19-12/h17H,6H2,1-5H3,(H,16,18)
Standard InChIKey YIPUYQIVDMRTNR-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C2=C(S1)C(NC(C2)(C)C)(C)C)C#N
Canonical SMILES CC(=O)NC1=C(C2=C(S1)C(NC(C2)(C)C)(C)C)C#N
PubChem Compound 661021
Last Modified Nov 23 2023

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